2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate involves the reaction of deuterated ethylene oxide with methanesulfonothioic acid . The reaction is typically carried out under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides
Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, the presence of sulfonate and thioether groups suggests potential reactivity under oxidative or reductive conditions.
Common Reagents and Conditions: Typical reagents include thiols, and reactions are often carried out in aqueous or organic solvents under mild conditions
Major Products: The primary product of its reaction with thiols is a mixed disulfide.
Scientific Research Applications
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is widely used in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate involves its reaction with thiol groups in proteins to form mixed disulfides . This reaction can modify the structure and function of the target proteins, providing insights into their roles in biological processes . The molecular targets include receptor channels and membrane proteins, and the pathways involved are related to protein structure and function .
Comparison with Similar Compounds
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. Similar compounds include:
Methanesulfonothioic Acid S-(2-Hydroxyethyl) Ester: The non-deuterated version of the compound.
2-Hydroxyethyl Methanethiosulfonate: Another variant without deuterium labeling.
These similar compounds share functional groups and reactivity but lack the stable isotope labeling that makes this compound particularly valuable in research .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKHLPHPSLRED-RRVWJQJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662012 | |
Record name | S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-50-9 | |
Record name | S-(2-Hydroxyethyl-1,1,2,2-d4) methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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